6,8-Dimethyl-2-propyl-4-quinolinol
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Overview
Description
6,8-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-propyl-4-quinolinol can be achieved through various classical methods used for quinoline derivatives. Some of the well-known synthetic routes include:
Gould–Jacobs Method: This method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions and green chemistry protocols are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6,8-Dimethyl-2-propyl-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Methylquinoline: A methyl-substituted derivative with different reactivity.
Uniqueness
6,8-Dimethyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl and dimethyl groups enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
CAS No. |
1070880-03-3 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)12-7-9(2)6-10(3)14(12)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
WYUWWDJRHHXESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=CC(=CC(=C2N1)C)C |
Origin of Product |
United States |
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